molecular formula C7H5BrClF B2793772 2-Bromo-1-(chloromethyl)-3-fluorobenzene CAS No. 1214382-68-9

2-Bromo-1-(chloromethyl)-3-fluorobenzene

Cat. No.: B2793772
CAS No.: 1214382-68-9
M. Wt: 223.47
InChI Key: KYNNNKFAVRPOBK-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-3-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-(chloromethyl)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of partially or fully dehalogenated products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogen atoms.

    Oxidation: Products include benzoic acid derivatives with carboxyl groups replacing the halogen atoms.

    Reduction: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-3-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

    Biological Studies: The compound is used in biochemical research to study the interactions of halogenated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-3-fluorobenzene depends on the specific context in which it is used. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new covalent bonds. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(chloromethyl)-4-fluorobenzene
  • 2-Bromo-1-(chloromethyl)-2-fluorobenzene
  • 2-Bromo-1-(chloromethyl)-5-fluorobenzene

Uniqueness

2-Bromo-1-(chloromethyl)-3-fluorobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and interactions with other molecules. The presence of bromine, chlorine, and fluorine atoms in distinct positions allows for selective functionalization and modification, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNNNKFAVRPOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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